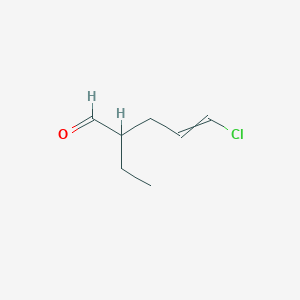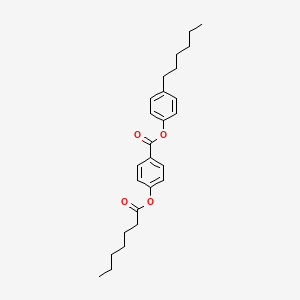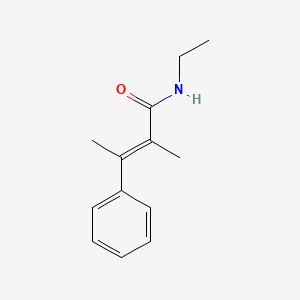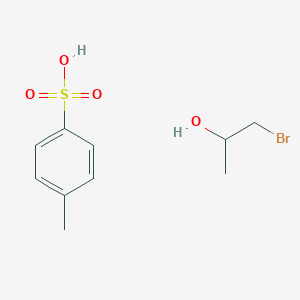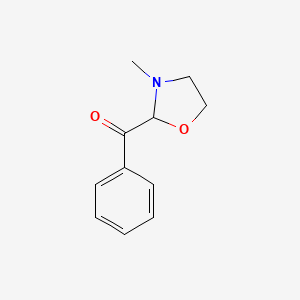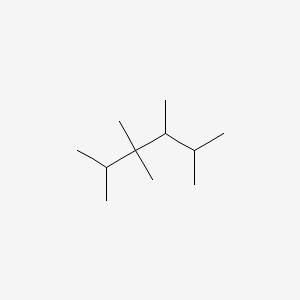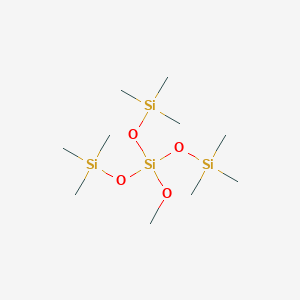
Methyl tris(trimethylsilyl) orthosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl tris(trimethylsilyl) orthosilicate is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a central silicon atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tris(trimethylsilyl) orthosilicate can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with a methyl orthosilicate precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl tris(trimethylsilyl) orthosilicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-containing products.
Reduction: It can be reduced using hydride donors to yield different silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydride donors, oxidizing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include silanols, silanes, and other organosilicon compounds, which have applications in various fields such as materials science and organic synthesis .
Scientific Research Applications
Methyl tris(trimethylsilyl) orthosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: This compound is used in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which methyl tris(trimethylsilyl) orthosilicate exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes and the modification of molecular structures. The pathways involved in these processes are often specific to the type of reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent.
Trimethylsilyl chloride: Commonly used as a silylating agent in organic synthesis.
Tetramethylsilane: Used as a reference standard in nuclear magnetic resonance spectroscopy
Uniqueness
Methyl tris(trimethylsilyl) orthosilicate is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo various reactions and form stable complexes makes it valuable in both research and industrial applications .
Properties
CAS No. |
56120-91-3 |
|---|---|
Molecular Formula |
C10H30O4Si4 |
Molecular Weight |
326.68 g/mol |
IUPAC Name |
methyl tris(trimethylsilyl) silicate |
InChI |
InChI=1S/C10H30O4Si4/c1-11-18(12-15(2,3)4,13-16(5,6)7)14-17(8,9)10/h1-10H3 |
InChI Key |
MSKXIZSXZCEGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
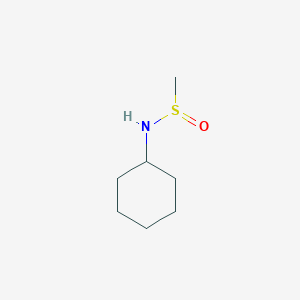
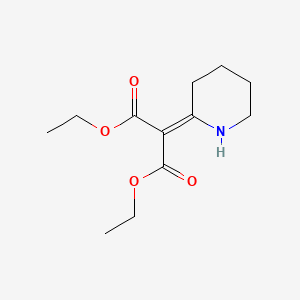
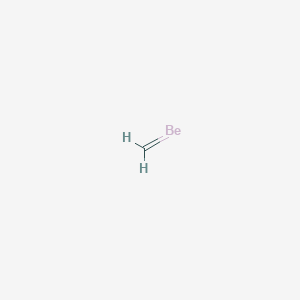
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
